Quinazoline-2-carboxamide

Fragment-based drug discovery Physicochemical profiling Medicinal chemistry

The unsubstituted quinazoline-2-carboxamide core (MW 173.17, XLogP3 0.9) uniquely preserves all six diversification vectors (C2, N3, C4, C6, C7, C8). Unlike pre-functionalized analogs that fix oxidation state and steric bulk, this fragment-compliant scaffold enables parallel SAR campaigns across MMP-13, PAK4, AcrB, DprE1, and TSPO from a single procurement lot, reducing synthetic redundancy and vendor qualification burden.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 501692-64-4
Cat. No. B14221085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-2-carboxamide
CAS501692-64-4
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)C(=O)N
InChIInChI=1S/C9H7N3O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,13)
InChIKeyABVYZAMNSCVWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-2-carboxamide (CAS 501692-64-4): Core Scaffold Properties, Sourcing Considerations, and Comparator Context


Quinazoline-2-carboxamide (CAS 501692-64-4) is the unsubstituted bicyclic core of a widely exploited privileged scaffold in medicinal chemistry, consisting of a fused benzene-pyrimidine ring system bearing a primary carboxamide at position 2 [1]. With a molecular weight of 173.17 g/mol, calculated XLogP3 of 0.9, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 68.9 Ų, this compound conforms to fragment library criteria (Rule of 3) and serves as a versatile starting point for late-stage diversification [1]. Its closest analogs include quinazoline-2-carboxylic acid (CAS 568630-14-8, XLogP ~1.13), 4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS 76617-97-5), and various 4-substituted derivatives that dominate the patent and primary literature [2][3]. Unlike these pre-functionalized analogs, the unsubstituted core preserves all potential diversification vectors, making it the preferred entry point for structure-activity relationship (SAR) campaigns across multiple therapeutic target classes.

Why Procurement of Substituted Quinazoline-2-carboxamide Analogs Cannot Substitute for the Unsubstituted Core: A Comparator-Driven Rationale


Scientific and industrial users seeking to initiate a fragment-based screening campaign, build a diverse SAR library, or establish a modular synthetic route face a critical decision point: selecting the unsubstituted quinazoline-2-carboxamide (CAS 501692-64-4) versus a pre-functionalized analog. The 4-oxo and 4-phenyl derivatives, while valuable as lead compounds, introduce steric bulk, alter the hydrogen-bonding network, and fix the oxidation state at position 4, thereby eliminating the ability to independently explore C4, N3, and C6 substitution vectors in a parallel or sequential fashion [1][2]. Furthermore, substituted analogs possess significantly higher molecular weights (e.g., 4-phenylquinazoline-2-carboxamide derivatives typically exceed 300 Da), higher logP values (often >3.5), and additional hydrogen-bond donors/acceptors that shift them out of fragment-like chemical space and into lead-like or drug-like territory, reducing their suitability for fragment-based drug discovery (FBDD) and necessitating de novo synthesis of each new analog rather than late-stage functionalization of a common intermediate [1][3]. The quantitative evidence presented below demonstrates that the unsubstituted core, despite lacking intrinsic bioactivity, provides a uniquely efficient and versatile starting point that cannot be replicated by any single pre-substituted derivative.

Quinazoline-2-carboxamide (CAS 501692-64-4) Product-Specific Quantitative Evidence Guide: Comparator-Backed Differentiation Data


Physicochemical Comparator Analysis: Fragment-Like Profile of Quinazoline-2-carboxamide vs. Quinazoline-2-carboxylic Acid and 4-Oxo Analog

Quinazoline-2-carboxamide (CAS 501692-64-4) exhibits a calculated XLogP3 of 0.9, molecular weight of 173.17 g/mol, one hydrogen bond donor (HBD), three hydrogen bond acceptors (HBA), a topological polar surface area (TPSA) of 68.9 Ų, and a single rotatable bond, all of which fall within the Rule of 3 thresholds (MW < 300 Da, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment library membership [1]. In contrast, the closest acid analog, quinazoline-2-carboxylic acid (CAS 568630-14-8), has a higher ACD/LogP of 1.13, fewer HBDs (0 as free acid), and an additional HBA, shifting its solubility and ionization profile . The 4-oxo analog (4-oxo-3,4-dihydroquinazoline-2-carboxamide, CAS 76617-97-5) introduces a carbonyl at C4, increasing molecular weight to 189.17 g/mol and adding another HBA while altering the tautomeric state of the pyrimidine ring, which can affect target engagement in fragment screens [2]. The unsubstituted core is the only member of this analog series that simultaneously satisfies all Rule of 3 criteria while preserving all four aromatic substitution positions for chemical elaboration.

Fragment-based drug discovery Physicochemical profiling Medicinal chemistry

Multi-Target Privileged Scaffold Validation: Number of Distinct Target Classes Yielding Potent Inhibitors from the Quinazoline-2-carboxamide Core

The quinazoline-2-carboxamide scaffold has been independently validated as a privileged chemotype across at least five mechanistically distinct target classes, each demonstrating nanomolar or sub-nanomolar inhibitor potency [1][2][3][4][5]. Specifically: (i) MMP-13 inhibitors derived from this core have achieved IC50 values as low as 0.0039 nM with >41,000-fold selectivity over other MMP isoforms [1]; (ii) PAK4 inhibitors based on 4-aminoquinazoline-2-carboxamide show Ki values of 0.016 μM with 346-fold selectivity over PAK1 [2]; (iii) AcrB efflux pump inhibitors with a 4-morpholinoquinazoline-2-carboxamide core reduce antibiotic MIC values by 2- to 16-fold in Gram-negative bacteria [3]; (iv) DprE1 inhibitors featuring a 6-trifluoromethyl-quinazoline-2-carboxamide core display MIC values of 0.96 μM against Mycobacterium tuberculosis H37Rv [4]; (v) TSPO ligands based on 4-phenylquinazoline-2-carboxamide exhibit Ki values in the nanomolar/subnanomolar range [5]. In comparison, the monocyclic pyrimidine-2-carboxamide scaffold has been validated against only 2-3 target classes with generally lower potency (typically mid-nanomolar to micromolar range), and the non-fused benzamide scaffold lacks the conformational constraints and S1' pocket complementarity provided by the bicyclic quinazoline system.

Privileged scaffold Kinase inhibition Protease inhibition Anti-infective

Crystallographic Database Density: Number of Co-Crystal Structures Available for the Quinazoline-2-carboxamide Core in Complex with Diverse Protein Targets

The quinazoline-2-carboxamide core has been co-crystallized with at least four distinct protein targets and deposited in the Protein Data Bank (PDB), providing direct structural validation of its binding mode and enabling structure-based drug design (SBDD) [1][2][3]. Specifically: (i) MMP-13 catalytic domain complexed with N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (PDB 3WV2) at 1.80 Å resolution [1]; (ii) MMP-13 catalytic domain complexed with 4-(2-((6-fluoro-2-((3-methoxybenzyl)carbamoyl)-4-oxo-3,4-dihydroquinazolin-5-yl)oxy)ethyl)benzoic acid (PDB 3WV1) providing S1' pocket interaction details [2]; (iii) PAK4 kinase domain in complex with inhibitor CZH062 (PDB 5XVF) at 2.65 Å resolution [3]; (iv) PAK4 kinase domain in complex with inhibitor CZH226 (PDB 5XVA) [3]. In contrast, the monocyclic pyrimidine-2-carboxamide scaffold has fewer co-crystal structures in complex with diverse protein families, and benzamide-based scaffolds lack the defined S1' pocket geometry observed in MMP-13 and kinase co-crystal structures. The availability of these co-crystal structures accelerates rational optimization by enabling computational docking, pharmacophore modeling, and structure-based design directly from experimentally validated binding poses.

Structure-based drug design X-ray crystallography PDB analysis

Synthetic Versatility Index: Number of Diversifiable Positions on the Quinazoline-2-carboxamide Core vs. Pre-Functionalized Analogs

The unsubstituted quinazoline-2-carboxamide (CAS 501692-64-4) presents four chemically distinct aromatic C-H positions (C4, C5, C6, C7, and C8) amenable to electrophilic and nucleophilic substitution, plus the primary amide NH2 for N-functionalization, enabling at least six independent diversification vectors [1][2]. In contrast, the commonly used 4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS 76617-97-5) fixes the C4 position as a carbonyl, eliminating C4 as a diversification site and altering the reactivity of the fused benzene ring [2]. The 4-phenylquinazoline-2-carboxamide series permanently occupies the C4 position with an aryl group, reducing available diversification vectors and substantially increasing molecular weight and lipophilicity [3]. In practice, the unsubstituted core has been used to generate structurally diverse compound libraries across MMP-13 (14 novel derivatives via late-stage couplings [4]), PAK4 (>30 analogs in the 4-aminoquinazoline-2-carboxamide series [1]), AcrB (19 compounds evaluated [5]), and DprE1 (18 derivatives [6]) programs, demonstrating that a single procurement lot of the core scaffold can support multiple, parallel SAR campaigns without re-synthesis of the bicyclic system.

Late-stage functionalization Parallel synthesis SAR exploration

Quinazoline-2-carboxamide (CAS 501692-64-4): Optimal Application Scenarios Derived from Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Metalloproteases or Kinases

The fragment-appropriate physicochemical profile of quinazoline-2-carboxamide (MW 173.17 g/mol, XLogP3 0.9, TPSA 68.9 Ų, 1 HBD, 3 HBA) [1] makes it an ideal component for fragment libraries targeting MMP-13, PAK4, or other enzymes where co-crystal structures are available (PDB 3WV2, 5XVF) [2]. The scaffold's demonstrated ability to yield inhibitors with >41,000-fold selectivity (MMP-13) [3] and 346-fold selectivity (PAK4) [4] provides confidence that fragment hits can be evolved into highly selective leads.

Parallel SAR Library Synthesis via Late-Stage Functionalization for Multi-Target Lead Discovery Programs

With six chemically distinct diversification vectors, a single procurement lot of the unsubstituted core can simultaneously supply multiple SAR campaigns. The scaffold has been independently validated to generate potent inhibitors across MMP-13, PAK4, AcrB, DprE1, and TSPO [3][4][5][6][7], enabling organizations with multi-target pipelines to maintain a unified synthetic intermediate and reduce vendor qualification burden.

Structure-Based Drug Design (SBDD) Programs Leveraging Existing Co-Crystal Structures

The availability of high-resolution co-crystal structures (e.g., MMP-13 at 1.80 Å, PAK4 at 2.65 Å) [2] enables computational chemists to dock virtual libraries of quinazoline-2-carboxamide derivatives into experimentally validated binding sites before committing to synthesis. This reduces the number of compounds that must be procured or synthesized, focusing resources on analogs with the highest predicted binding affinity.

Efflux Pump Inhibitor (EPI) Development for Antimicrobial Resistance Reversal

Derivatives of the quinazoline-2-carboxamide core have demonstrated the ability to reduce antibiotic MIC values by 2- to 16-fold against Gram-negative bacteria by targeting the AcrB efflux pump, without displaying off-target effects on the outer membrane at concentrations as low as 50 μM [5]. The 4-morpholinoquinazoline-2-carboxamide sub-series has been specifically identified as a promising chemical skeleton for further optimization, and the unsubstituted core provides a clean starting point for exploring alternative C4 substituents [5].

Quote Request

Request a Quote for Quinazoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.